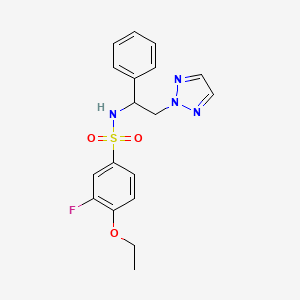

4-ethoxy-3-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-ethoxy-3-fluoro-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O3S/c1-2-26-18-9-8-15(12-16(18)19)27(24,25)22-17(13-23-20-10-11-21-23)14-6-4-3-5-7-14/h3-12,17,22H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXQCXJRDTVNTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-ethoxy-3-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its implications in drug development.

Molecular Structure

The molecular formula of this compound is . The compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Weight | 382.4 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 5.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 7 |

These properties suggest that the compound has moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Antimicrobial Activity

Recent studies have indicated that compounds containing a triazole moiety exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis. In vitro assays demonstrated that related compounds exhibited IC50 values ranging from 2.2 to 6.9 μM against DprE1, suggesting that similar activities could be anticipated for the sulfonamide derivative .

Case Study: Triazole Derivatives

A study focusing on the synthesis of triazole-linked benzoxazole derivatives reported promising antimycobacterial activity with several compounds showing MIC values below 6 μg/mL against M. tuberculosis . This highlights the potential of triazole-containing compounds as therapeutic agents against tuberculosis.

Anticancer Activity

The anticancer potential of sulfonamide derivatives is well-documented. Compounds like those based on the 1H-pyrazole scaffold have shown effectiveness against various cancer cell lines, including breast and liver cancers . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.

Table: Summary of Anticancer Activities

| Compound Type | Cell Line | IC50 (μM) |

|---|---|---|

| 1H-Pyrazole Derivative | MDA-MB-231 (Breast Cancer) | < 20 |

| 1H-Pyrazole Derivative | HepG2 (Liver Cancer) | < 25 |

This data suggests that compounds similar to This compound may also exhibit significant anticancer activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes crucial for microbial survival or cancer cell proliferation.

- Cell Cycle Arrest : Triazole derivatives have been shown to induce cell cycle arrest in various cancer cell lines, potentially leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that certain sulfonamides can increase ROS levels in cells, contributing to their cytotoxic effects against tumors.

Comparación Con Compuestos Similares

Research Findings and Data Gaps

- Structural Insights : The 2H-triazole and ethoxy groups distinguish the target from analogs, suggesting unique pharmacokinetic profiles.

- Data Limitations: No experimental data on solubility, toxicity, or bioactivity are available. Comparative studies with 1H-triazole analogs are needed to evaluate triazole orientation effects.

- Synthetic Recommendations : Prioritize CuAAC or gold-catalyzed protocols for triazole formation, leveraging methodologies from related sulfonamide syntheses .

Q & A

Q. What are the key synthetic pathways for constructing the triazole-containing backbone in this compound?

The triazole moiety can be synthesized via [1,3]-dipolar cycloaddition between azides and alkynes (Click chemistry), as demonstrated in analogous sulfonamide-triazole derivatives. Ethanol with glacial acetic acid is commonly used as a solvent system, followed by reflux and purification via column chromatography (e.g., ethyl acetate/dichloromethane mixtures) . Alternative methods involve coupling pre-formed triazole intermediates with benzenesulfonamide precursors under mild acidic conditions to preserve stereochemistry .

Q. How is the compound characterized to confirm its structure and purity?

- NMR spectroscopy : and NMR are critical for confirming substituent positions (e.g., ethoxy vs. fluoro groups). For example, the fluorine atom at position 3 on the benzene ring causes distinct splitting patterns in NMR .

- X-ray crystallography : Single-crystal studies resolve spatial arrangements, such as the orientation of the triazole ring relative to the sulfonamide group. Data-to-parameter ratios >15:1 ensure reliability .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] for CHFNOS: 415.12) .

Advanced Research Questions

Q. What strategies improve reaction yields during sulfonamide coupling steps?

Yields for sulfonamide formation (e.g., ~43% in ) can be enhanced by:

- Solvent optimization : Polar aprotic solvents like DCE:TFE (1:1) stabilize intermediates during nucleophilic substitution .

- Catalysis : DMAP (4-dimethylaminopyridine) accelerates sulfonyl chloride-amine coupling via transient acylammonium intermediates .

- Temperature control : Maintaining 40–60°C minimizes side reactions (e.g., triazole ring decomposition) .

Q. How do computational methods (e.g., DFT) predict the compound’s reactivity and stability?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

- Electrostatic potential surfaces : Identifies nucleophilic/electrophilic sites (e.g., sulfonamide sulfur as electrophilic) .

- Thermodynamic stability : Gibbs free energy comparisons between tautomeric triazole forms (1H vs. 2H) guide synthetic route selection .

- Solvent effects : PCM (Polarizable Continuum Model) simulations predict solubility in ethanol/water mixtures .

Q. How are contradictory spectroscopic data resolved (e.g., overlapping signals in NMR)?

- 2D NMR techniques : HSQC and HMBC distinguish overlapping signals (e.g., ethoxy methyl vs. phenyl protons) by correlating - couplings .

- Variable-temperature NMR : Cooling to 180 K (as in ) slows molecular motion, sharpening split peaks caused by fluorine’s quadrupolar moment .

- Isotopic labeling : -labeled triazole derivatives simplify assignments in complex spectra .

Q. What factors influence regioselectivity in triazole-substituted sulfonamide synthesis?

Regioselectivity depends on:

- Substituent electronic effects : Electron-withdrawing groups (e.g., fluorine) direct cycloaddition to form 1,4-disubstituted triazoles over 1,5-isomers .

- Catalyst choice : Cu(I) catalysts favor 1,4-triazoles, while Ru(II) promotes 1,5-products in Click reactions .

- Steric hindrance : Bulky groups on the benzaldehyde precursor (e.g., 1-phenyl) disfavor 1,5-triazole formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.